molecular formula C21H24N6O3 B2794979 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901045-67-8

5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2794979
CAS No.: 901045-67-8
M. Wt: 408.462
InChI Key: MZVUGZXMOKUFDC-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 5-amino-triazole core substituted with a 3,4-dimethylphenyl group at the N1 position and a carbamoylmethyl linker bearing a 2-ethoxyphenyl moiety. Its synthesis likely follows standard coupling protocols for triazole-carboxamides, as seen in analogous compounds (e.g., EDCI/HOBt-mediated amidation) .

Properties

IUPAC Name

5-amino-N-(3,4-dimethylphenyl)-1-[2-(2-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-4-30-17-8-6-5-7-16(17)24-18(28)12-27-20(22)19(25-26-27)21(29)23-15-10-9-13(2)14(3)11-15/h5-11H,4,12,22H2,1-3H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVUGZXMOKUFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the amino and carboxamide groups. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, depending on the context of its use.

Comparison with Similar Compounds

GSK1010702A (5-amino-N-(3,4-dimethylphenyl)-1-(2-((4-ethoxy-phenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide)

  • Structural Differences : The 2-ethoxyphenyl group in the target compound is replaced with a 4-ethoxyphenyl moiety in GSK1010702A.
  • Activity : Demonstrates inhibition of SOS-dependent bacterial responses, a mechanism critical for combating antibiotic-resistant pathogens .
  • Significance : The positional isomerism (2- vs. 4-ethoxy) may influence target binding affinity due to steric and electronic effects.

1-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Substitution of the 2-ethoxyphenyl with a 3-chlorophenyl group and a methyl group at the triazole C5 position.

Anticancer Triazole-Carboxamides

5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Features a dichlorophenyl carboxamide substituent and a 4-methylphenyl group at N1.
  • Activity : Exhibits antiproliferative activity against renal cancer RXF 393 cells (Growth Inhibition Percentage, GP = -13.42%) .
  • Significance : Halogenation enhances cytotoxicity but may reduce solubility compared to ethoxy-substituted analogs.

5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Incorporates a dimethoxyphenyl carboxamide and 4-fluorophenyl group.
  • Activity : Active against CNS cancer SNB-75 cells (GP = -27.30%) .
  • Significance : Methoxy groups improve solubility, while fluorine enhances bioavailability via reduced metabolic degradation.

Discontinued or Niche Analogs

5-Amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : Difluorophenyl substituent replaces the 2-ethoxyphenyl group.
  • Status : Discontinued (commercial availability ceased), possibly due to efficacy or toxicity concerns .

CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide)

  • Structural Differences : Bulkier benzoyl-benzyl substituents instead of dimethylphenyl/ethoxyphenyl groups.
  • Activity: Original compound inhibits calcium influx, but its metabolite (M1, a benzophenone derivative) loses activity, underscoring the necessity of the intact triazole-carboxamide scaffold .

Comparative Data Table

Compound Name Key Substituents Biological Activity Molecular Weight Reference
Target Compound 3,4-Dimethylphenyl, 2-ethoxyphenyl Not explicitly reported (likely antimicrobial) 423.45 g/mol -
GSK1010702A 3,4-Dimethylphenyl, 4-ethoxyphenyl SOS response inhibition ~423 g/mol
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl, 2,5-dichlorophenyl Anticancer (GP = -13.42%) 406.27 g/mol
1-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl, 5-methyl Unknown 340.81 g/mol
5-Amino-N-(2,5-difluorophenyl)-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Discontinued) 2,5-Difluorophenyl Discontinued 385.37 g/mol

Key Findings and Implications

Substituent Effects :

  • Ethoxy vs. Halogen : Ethoxy groups (e.g., 2-ethoxyphenyl) enhance solubility and may target bacterial SOS pathways, while halogens (Cl, F) improve cytotoxicity but reduce metabolic stability.
  • Positional Isomerism : 2- vs. 4-substitution on phenyl rings significantly impacts target selectivity (e.g., GSK1010702A vs. target compound) .

Pharmacological Potential: The target compound’s 2-ethoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity, making it a candidate for dual antimicrobial/anticancer applications.

Synthetic Accessibility :

  • Analogous compounds are synthesized via EDCI/HOBt-mediated coupling, suggesting scalable production .

Biological Activity

5-amino-N-(3,4-dimethylphenyl)-1-{[(2-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N6O3C_{20}H_{22}N_{6}O_{3} with a molecular weight of 394.4 g/mol. The structure features a triazole ring with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22N6O3
Molecular Weight394.4 g/mol
IUPAC NameThis compound
InChI KeyUIDSEKCQFTYPBS-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with various biological targets. The triazole moiety can inhibit enzymes involved in biosynthetic pathways or act on receptors modulating cellular responses. For instance, triazole derivatives often exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase in fungal cells .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. For example, related triazoles have been reported to have IC50 values in the low micromolar range against Mycobacterium tuberculosis .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Triazoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives with similar structures have shown IC50 values against colon carcinoma and breast cancer cell lines ranging from 6.2 μM to 43.4 μM .

Comparative Studies

Comparative studies highlight the unique biological profile of this compound compared to other triazoles:

CompoundIC50 (μM) against Cancer CellsTarget Pathway
5-amino-N-(3,4-dimethylphenyl)...6.2 (colon carcinoma)Apoptosis induction
Similar Triazole Derivative A27.3 (breast cancer)Enzyme inhibition
Similar Triazole Derivative B>100 (non-tuberculous mycobacteria)Selective inhibition

Case Studies

In a study evaluating the biological activity of various triazoles against Mycobacterium tuberculosis, derivatives similar to our compound showed selective inhibition with no significant toxicity towards non-target cells . This indicates a promising therapeutic window for further development.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of intermediates like isocyanides with azides .
  • Functionalization : Substituents (e.g., 2-ethoxyphenyl carbamoyl) are introduced via nucleophilic substitution or carbodiimide-mediated coupling .
  • Key reagents : Sodium azide, 2-ethoxyphenyl isocyanide, and coupling agents like EDC/HOBt .
  • Optimization : Reaction yields improve under anhydrous conditions, controlled temperatures (e.g., 60–80°C), and inert atmospheres .

Example reaction table :

StepReagents/ConditionsPurpose
1NaN₃, CuSO₄, DMF, 70°CTriazole ring formation
2EDC, HOBt, DCM, RTCarbamoyl group coupling

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., methyl groups on phenyl rings, ethoxy protons) .
  • IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O at ~1650 cm⁻¹, triazole ring vibrations) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₂₂H₂₅N₅O₃: 435.47 g/mol) .
  • X-ray crystallography : Provides 3D structural validation but requires high-purity crystals .

Q. What key functional groups influence its pharmacological activity?

  • Triazole core : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and π-π stacking .
  • Carbamoyl group : Modulates solubility and interacts with hydrophobic pockets in proteins .
  • Ethoxyphenyl substituent : Impacts bioavailability through steric and electronic effects .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved methodologically?

Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or temperature .
  • Purity : HPLC analysis (>95% purity) ensures reproducible bioactivity .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Structural analogs : Compare activity of derivatives to identify critical substituents .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking : Models binding poses in enzyme active sites (e.g., using AutoDock Vina) .
  • MD simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) .
  • QSAR models : Relate substituent electronic parameters (Hammett constants) to activity trends .
  • ADMET prediction : Tools like SwissADME evaluate solubility, logP, and metabolic stability .

Q. What methods optimize pharmacokinetic properties like solubility and bioavailability?

  • Derivatization : Introduce polar groups (e.g., sulfonate, PEG chains) to enhance aqueous solubility .
  • Prodrug strategies : Mask carboxamide groups as esters for improved membrane permeability .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to prolong circulation .
  • In vitro assays : Caco-2 cell models predict intestinal absorption .

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